molecular formula C26H34N6O13 B8058229 L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)

L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)

Cat. No.: B8058229
M. Wt: 638.6 g/mol
InChI Key: NWQMCDVUUCUBQC-ORGXJRBJSA-N
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Description

L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI): is a derivative of the amino acid L-asparagine. It is a naturally occurring compound found in the human brain and other tissues. The compound has the molecular formula C6H10N2O4 and a molecular weight of 174.15 g/mol . It is known for its role in various biochemical processes and has applications in both research and industry.

Scientific Research Applications

L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) can be synthesized through the acetylation of L-asparagine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: Industrial production of L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) often involves biotechnological methods. One common approach is the use of genetically engineered microorganisms, such as Escherichia coli, which are capable of producing high yields of the compound through fermentation processes. The fermentation broth is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) involves its role in the metabolism of asparagine. The compound is hydrolyzed by asparaginase enzymes to produce L-asparagine and acetic acid. L-asparagine is then further metabolized to aspartic acid and ammonia. This process is crucial for the regulation of nitrogen metabolism and protein synthesis in cells .

Comparison with Similar Compounds

    L-Asparagine: The parent compound of L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI), involved in protein synthesis and metabolic regulation.

    N-Acetylaspartic acid: Another acetylated derivative of an amino acid, involved in brain metabolism.

    L-Aspartic acid: A related amino acid with similar metabolic functions

Uniqueness: L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI) is unique due to its acetylated amino group, which imparts distinct chemical properties and biological functions. This modification enhances its stability and alters its reactivity compared to its parent compound, L-asparagine .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-(N-[(1S)-3-amino-1-carboxy-3-oxopropyl]-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O13/c1-12(2)22(25(41)31(18(26(42)43)11-19(27)34)14-4-6-15(7-5-14)32(44)45)30-23(39)16(8-9-20(35)36)29-24(40)17(10-21(37)38)28-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H2,27,34)(H,28,33)(H,29,40)(H,30,39)(H,35,36)(H,37,38)(H,42,43)/t16-,17-,18-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQMCDVUUCUBQC-ORGXJRBJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)
Reactant of Route 2
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)
Reactant of Route 3
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)
Reactant of Route 4
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)
Reactant of Route 5
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)
Reactant of Route 6
L-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-(9CI)

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